molecular formula C9H5FN2O2 B132337 5-Fluoro-8-nitroquinoline CAS No. 152167-85-6

5-Fluoro-8-nitroquinoline

Cat. No. B132337
M. Wt: 192.15 g/mol
InChI Key: VUOBTOAOYYTUMC-UHFFFAOYSA-N
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Description

5-Fluoro-8-nitroquinoline is a compound that has been investigated in various research contexts due to its potential applications in medicinal chemistry and materials science. The compound is characterized by the presence of a fluorine atom at the 5-position and a nitro group at the 8-position on the quinoline ring system.

Synthesis Analysis

The synthesis of derivatives of 5-fluoro-8-nitroquinoline has been explored in several studies. One approach involved the synthesis of 5-chloro-6-methoxy-8-nitroquinoline, which was then treated with nucleophilic fluoride sources to introduce the fluorine atom at the desired position . Another study described the total synthesis of the (+/-)-CC-1065 CPI subunit, which is structurally related to 5-fluoro-8-nitroquinoline, starting from commercially available 5-fluoro-2-nitrophenol. The key steps included a Diels-Alder reaction and an intramolecular aryl triflate amidation .

Molecular Structure Analysis

While the specific molecular structure analysis of 5-fluoro-8-nitroquinoline is not detailed in the provided papers, the structural features of related compounds have been elucidated using various techniques. For instance, coordination polymers based on 8-hydroxyquinolinate ligands were synthesized and characterized, revealing structural diversification influenced by metal salts and the position of pyridyl nitrogen .

Chemical Reactions Analysis

The reactivity of compounds related to 5-fluoro-8-nitroquinoline has been studied, demonstrating the potential for various chemical transformations. Cyclocondensation reactions involving 2-fluoro-5-nitrobenzaldehyde and amidines have been shown to yield not only quinazolines but also 3-aminoisoquinolines, depending on the amidine structure . Additionally, a method for preparing 1-substituted 3-nitroquinolin-4(1H)-ones from 2-fluoro-α-nitroacetophenones has been developed, showcasing the versatility of the nitroquinoline scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluoro-8-nitroquinoline and its derivatives are crucial for their potential applications. Although the specific properties of 5-fluoro-8-nitroquinoline are not discussed in the provided papers, related compounds have been shown to exhibit photoluminescent properties. For example, coordination polymers based on 8-hydroxyquinolinate ligands displayed fluorescence emissions and were capable of sensing nitroaromatic molecules through fluorescence quenching .

Scientific Research Applications

Antibacterial Properties

5-Fluoro-8-nitroquinoline derivatives demonstrate significant antibacterial activity. For instance, certain synthesized derivatives showed promising activity against S. aureus and other strains, indicating their potential in antibacterial applications (Al-Hiari et al., 2007).

Anticancer Agent

Research comparing the cytotoxicity of various quinoline analogues found 8-hydroxy-5-nitroquinoline to be particularly potent, with its activity enhanced by copper. This compound's properties suggest potential use in treating cancer, as it lacks zinc ionophore activity, which may reduce neurotoxicity (Jiang et al., 2011).

Role in Chemoresistance

A study on oral squamous cell carcinoma revealed that 5-Fluorouracil (5-FU) resistance may be influenced by the NLRP3 inflammasome. Targeting the ROS/NLRP3 inflammasome/IL-1β signaling pathway could enhance the efficacy of 5-FU-based chemotherapy (Feng et al., 2017).

Hypoxia Detection in Tumors

A study involving 6-nitroquinoline demonstrated its conversion to a fluorescent compound under hypoxic conditions. This suggests potential use in detecting hypoxia in tumors, as nitroaryl compounds can act as oxygen sensors (Rajapakse et al., 2013).

Potentially Malignant Lesion Treatment

The effectiveness of 5-fluorouracil in treating potentially malignant lesions in the oral cavity was demonstrated in a mouse model. This finding opens up possibilities for non-surgical treatments of such lesions (Da Costa et al., 2015).

Photochemical Properties

The photochemistry of 8-hydroxy-5-nitroquinoline has been studied for its potential in treating diseases. Understanding its photosensitivity is crucial for its application in medical treatments (Wang et al., 2022).

Synthesis of Antitumor Compounds

Research on the synthesis of tetracyclic fluoroquinolones, which includes 5-fluoro-8-nitroquinoline derivatives, shows potential in developing dual-acting anticancer and antibacterial chemotherapeutics. These compounds exhibited antimicrobial and antiproliferative activity in vitro (Al-Trawneh et al., 2010).

Future Directions

Fluorinated quinolines like 5-Fluoro-8-nitroquinoline have found applications in various fields including medicine and agriculture . They are also used as components for liquid crystals . The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

properties

IUPAC Name

5-fluoro-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOBTOAOYYTUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164963
Record name Quinoline, 5-fluoro-8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-8-nitroquinoline

CAS RN

152167-85-6
Record name Quinoline, 5-fluoro-8-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152167856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 5-fluoro-8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a similar fashion using route 10 general procedure 20, 5-fluoro-2-nitroaniline (1.0 g, 6.4 mmol), glycerol (1.83 g, 19.86 mmol), 3-nitrobenzenesulfonic acid sodium salt (1.8 g, 8.33 mmol) and H2SO4/H2O (1.2 ml, 7:5) gave the title compound (500 mg, 60%) after purification by column chromatography with DCM as the eluent.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Name
H2SO4 H2O
Quantity
1.2 mL
Type
reactant
Reaction Step Four
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Saeki, R Murakami, A Kohara, N Shimizu… - … /Genetic Toxicology and …, 1999 - Elsevier
… 3-Fluoro-5-nitroquinoline, 5-fluoro-8-nitroquinoline and 8-fluoro-5-nitroquinoline (Registry Nos. 191861-20-8, 152167-85-6 and 94832-39-0, respectively) were synthesized in our …
Number of citations: 10 www.sciencedirect.com
C Lüdtke, A Haupt, M Wozniak, N Kulak - Journal of Fluorine Chemistry, 2017 - Elsevier
A versatile route for the synthesis of new 1,10-phenanthroline derivatives with fluorine-containing groups is described. Skraup reactions were performed with yields of 19 up to 48% and …
Number of citations: 16 www.sciencedirect.com
H Chen, Z Zhang, T Zhang, S Jiang, K Yin… - Available at SSRN … - papers.ssrn.com
Endosomal TLRs (TLR3/7/8/9) are highly analogous innate immunity sensors for various viral or bacterial RNA/DNA molecular patterns. TLR7 has been suggested to be a target for …
Number of citations: 0 papers.ssrn.com

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